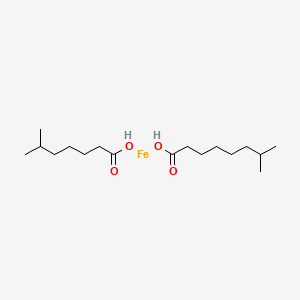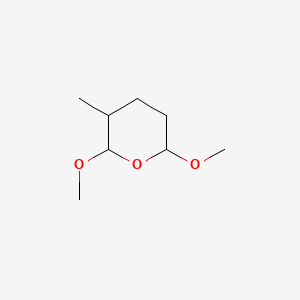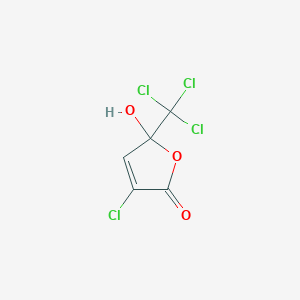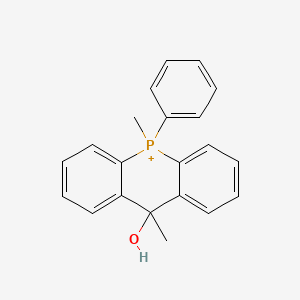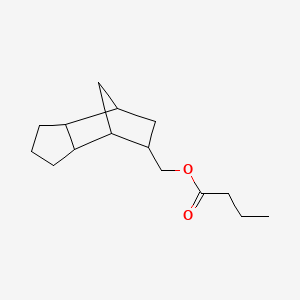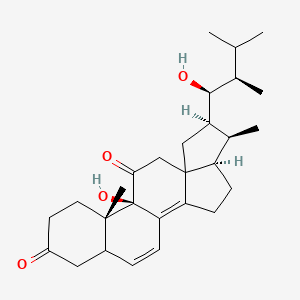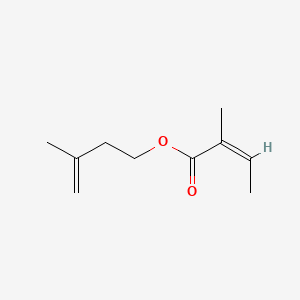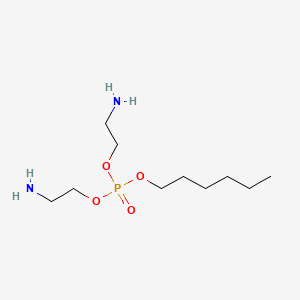
Bis(2-aminoethyl) hexyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-aminoethyl) hexyl phosphate is a chemical compound with the molecular formula C10H25N2O4P and a molecular weight of 268.29 g/mol . It is a derivative of phosphoric acid, where two aminoethyl groups and one hexyl group are attached to the phosphate moiety. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-aminoethyl) hexyl phosphate typically involves the reaction of hexyl phosphate with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific reaction temperatures to optimize yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using large reactors and continuous flow systems. The reaction conditions are carefully monitored to maintain consistency and quality. The product is then purified using techniques such as distillation, crystallization, or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-aminoethyl) hexyl phosphate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The aminoethyl groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amino oxide derivatives, while substitution reactions can produce a variety of substituted phosphates .
Aplicaciones Científicas De Investigación
Bis(2-aminoethyl) hexyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, surfactants, and as an additive in lubricants
Mecanismo De Acción
The mechanism of action of bis(2-aminoethyl) hexyl phosphate involves its interaction with specific molecular targets and pathways. The aminoethyl groups can interact with biological molecules, leading to various effects. For example, it may inhibit certain enzymes or disrupt cellular processes by binding to specific receptors .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-ethylhexyl) phosphate: This compound is similar in structure but has ethylhexyl groups instead of aminoethyl groups.
Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate: Another similar compound used in various industrial applications.
Uniqueness
Bis(2-aminoethyl) hexyl phosphate is unique due to the presence of aminoethyl groups, which impart specific chemical and biological properties. These groups allow the compound to participate in a wider range of reactions and interactions compared to its analogs .
Propiedades
Número CAS |
85508-12-9 |
|---|---|
Fórmula molecular |
C10H25N2O4P |
Peso molecular |
268.29 g/mol |
Nombre IUPAC |
bis(2-aminoethyl) hexyl phosphate |
InChI |
InChI=1S/C10H25N2O4P/c1-2-3-4-5-8-14-17(13,15-9-6-11)16-10-7-12/h2-12H2,1H3 |
Clave InChI |
ARKHANLODLSDSU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOP(=O)(OCCN)OCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


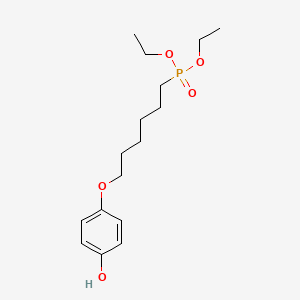

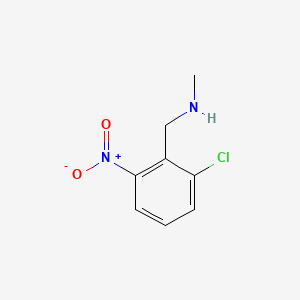
![2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B12669556.png)

